LPA receptor antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidic acid receptor antagonist-1 is a compound that inhibits the activity of lysophosphatidic acid receptors. Lysophosphatidic acid is a bioactive lipid mediator derived from membrane phospholipids. It initiates cellular effects upon binding to a family of G protein-coupled receptors, termed lysophosphatidic acid receptors. These receptors are involved in various cellular processes, including cell migration, proliferation, cytokine production, thrombosis, fibrosis, angiogenesis, and lymphangiogenesis .
Preparation Methods
The synthesis of lysophosphatidic acid receptor antagonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions vary depending on the desired antagonist. For example, some antagonists are synthesized through a series of reactions involving the use of specific reagents and catalysts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Lysophosphatidic acid receptor antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Scientific Research Applications
Lysophosphatidic acid receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lysophosphatidic acid receptor signaling and its role in various cellular processes. In biology, it is used to investigate the effects of lysophosphatidic acid receptor inhibition on cell migration, proliferation, and cytokine production. In medicine, lysophosphatidic acid receptor antagonist-1 is being explored as a potential therapeutic agent for various diseases, including cardiovascular diseases, idiopathic pulmonary fibrosis, voiding dysfunctions, and various types of cancers . In industry, it is used in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptors .
Mechanism of Action
Lysophosphatidic acid receptor antagonist-1 exerts its effects by binding to lysophosphatidic acid receptors and inhibiting their activity. This inhibition prevents lysophosphatidic acid from binding to its receptors, thereby blocking the downstream signaling pathways involved in cellular processes such as cell migration, proliferation, and cytokine production. The molecular targets and pathways involved in this mechanism include G protein-coupled receptors and various intracellular signaling molecules .
Comparison with Similar Compounds
Lysophosphatidic acid receptor antagonist-1 is unique in its ability to selectively inhibit lysophosphatidic acid receptors. Similar compounds include other lysophosphatidic acid receptor antagonists such as BMS-986020, AM095, and AM966 . These compounds also inhibit lysophosphatidic acid receptors but may differ in their selectivity, potency, and pharmacokinetic properties. The uniqueness of lysophosphatidic acid receptor antagonist-1 lies in its specific binding affinity and inhibitory effects on lysophosphatidic acid receptors .
Properties
CAS No. |
1614824-42-8 |
---|---|
Molecular Formula |
C30H26ClNO5S |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |
InChI Key |
LYIMNTCVYUXJEZ-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.